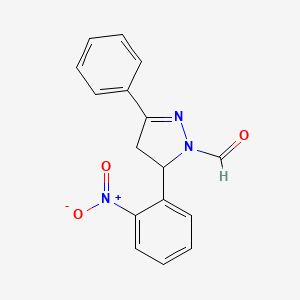![molecular formula C26H36O4P2 B12495607 (R)-5,5'-Bis(diisopropylphosphino)-4,4'-bibenzo[d][1,3]dioxole](/img/structure/B12495607.png)
(R)-5,5'-Bis(diisopropylphosphino)-4,4'-bibenzo[d][1,3]dioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-5,5’-Bis(diisopropylphosphino)-4,4’-bibenzo[d][1,3]dioxole is a chiral phosphine ligand used in various catalytic processes. This compound is known for its ability to facilitate asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds. Its unique structure, featuring two diisopropylphosphino groups attached to a bibenzo[d][1,3]dioxole backbone, provides it with distinct steric and electronic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-5,5’-Bis(diisopropylphosphino)-4,4’-bibenzo[d][1,3]dioxole typically involves the following steps:
Formation of the Bibenzo[d][1,3]dioxole Backbone: This step involves the cyclization of appropriate precursors to form the bibenzo[d][1,3]dioxole core.
Introduction of Diisopropylphosphino Groups: The diisopropylphosphino groups are introduced via a substitution reaction, often using a suitable phosphine reagent under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of ®-5,5’-Bis(diisopropylphosphino)-4,4’-bibenzo[d][1,3]dioxole may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
®-5,5’-Bis(diisopropylphosphino)-4,4’-bibenzo[d][1,3]dioxole undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced or modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or molecular oxygen.
Substitution: Reagents such as halides or other electrophiles can be used under mild conditions to achieve substitution.
Major Products
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The products depend on the nature of the substituent introduced during the reaction.
科学的研究の応用
®-5,5’-Bis(diisopropylphosphino)-4,4’-bibenzo[d][1,3]dioxole has several applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where high enantiomeric purity is required.
作用機序
The mechanism by which ®-5,5’-Bis(diisopropylphosphino)-4,4’-bibenzo[d][1,3]dioxole exerts its effects involves its role as a ligand in catalytic processes. The diisopropylphosphino groups coordinate with metal centers, forming active catalytic complexes. These complexes facilitate various chemical transformations by stabilizing transition states and intermediates, thereby lowering the activation energy of the reactions.
類似化合物との比較
Similar Compounds
(S)-5,5’-Bis(diisopropylphosphino)-4,4’-bibenzo[d][1,3]dioxole: The enantiomer of the compound, used in similar applications but with different stereochemical outcomes.
Bis(diphenylphosphino)ethane (DPPE): Another phosphine ligand with different steric and electronic properties.
Tris(diphenylphosphino)methane (TDPM): A phosphine ligand with three phosphine groups, offering different coordination properties.
Uniqueness
®-5,5’-Bis(diisopropylphosphino)-4,4’-bibenzo[d][1,3]dioxole is unique due to its chiral nature and the specific steric and electronic environment provided by the diisopropylphosphino groups. This makes it particularly effective in asymmetric catalysis, where the control of stereochemistry is crucial.
特性
分子式 |
C26H36O4P2 |
|---|---|
分子量 |
474.5 g/mol |
IUPAC名 |
[4-[5-di(propan-2-yl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C26H36O4P2/c1-15(2)31(16(3)4)21-11-9-19-25(29-13-27-19)23(21)24-22(32(17(5)6)18(7)8)12-10-20-26(24)30-14-28-20/h9-12,15-18H,13-14H2,1-8H3 |
InChIキー |
YRQYSFQEVBXFNN-UHFFFAOYSA-N |
正規SMILES |
CC(C)P(C1=C(C2=C(C=C1)OCO2)C3=C(C=CC4=C3OCO4)P(C(C)C)C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-butan-2-yl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12495524.png)
![N-{4-[(2,4-dimethylbenzyl)amino]phenyl}acetamide](/img/structure/B12495525.png)
![N-[(2-ethyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropanamine](/img/structure/B12495530.png)
![Methyl 3-{[(2-chlorophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12495531.png)
![3-[1-(4-Bromophenyl)-1H-pyrrol-2-yl]-2-cyano-N-phenylprop-2-enamide](/img/structure/B12495544.png)
![N-(4-bromophenyl)-2-{2-[(4-fluoro-3-methylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}acetamide](/img/structure/B12495549.png)
![4-chloro-2-methoxy-6-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol](/img/structure/B12495556.png)
![5-methyl-N'-[(3Z)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-3-phenyl-1,2-oxazole-4-carbohydrazide](/img/structure/B12495562.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-phenylglycinamide](/img/structure/B12495569.png)
![4-amino-N-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B12495570.png)
![N-[2-(4-fluorophenyl)ethyl]-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B12495574.png)
![2-[4-(2-chlorophenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12495578.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-nitrobenzyl)piperazine](/img/structure/B12495600.png)
